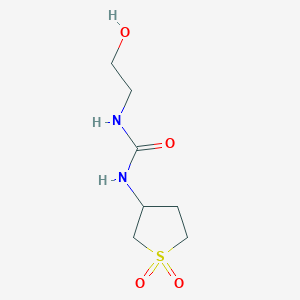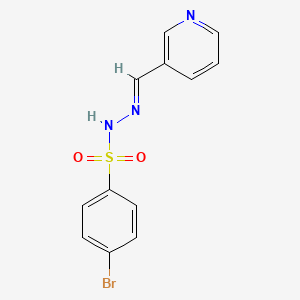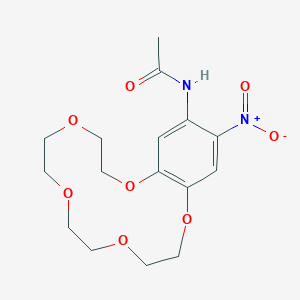
N-(1,1-dioxidotetrahydro-3-thienyl)-N'-(2-hydroxyethyl)urea
説明
N-(1,1-dioxidotetrahydro-3-thienyl)-N'-(2-hydroxyethyl)urea, also known as DTTU, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DTTU belongs to the class of urea derivatives and has been found to exhibit promising biochemical and physiological effects.
科学的研究の応用
N-(1,1-dioxidotetrahydro-3-thienyl)-N'-(2-hydroxyethyl)urea has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and stroke. In agriculture, this compound has been found to enhance plant growth and increase crop yield. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties.
作用機序
The exact mechanism of action of N-(1,1-dioxidotetrahydro-3-thienyl)-N'-(2-hydroxyethyl)urea is not fully understood, but it is believed to act through the modulation of various signaling pathways in cells. This compound has been found to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been found to activate the Nrf2 pathway, which is involved in the regulation of antioxidant defenses in cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been found to reduce inflammation, oxidative stress, and neuronal damage in various animal models. It has also been found to enhance cognitive function and memory in animal models of Alzheimer's disease. In addition, this compound has been found to enhance plant growth and increase crop yield by improving nutrient uptake and reducing oxidative stress.
実験室実験の利点と制限
N-(1,1-dioxidotetrahydro-3-thienyl)-N'-(2-hydroxyethyl)urea has several advantages for use in lab experiments. It is stable, easy to synthesize, and has a well-defined chemical structure. It can also be easily modified to create analogs with different properties. However, this compound also has some limitations. It is relatively insoluble in water, which can make it difficult to administer in certain experimental settings. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on N-(1,1-dioxidotetrahydro-3-thienyl)-N'-(2-hydroxyethyl)urea. One area of interest is the development of analogs with improved solubility and bioavailability. Another area of interest is the further elucidation of the mechanism of action of this compound. This could lead to the development of more targeted therapies for diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to explore the potential applications of this compound in agriculture and material science. Overall, this compound is a promising compound with a wide range of potential applications, and further research is needed to fully understand its properties and potential uses.
特性
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-(2-hydroxyethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O4S/c10-3-2-8-7(11)9-6-1-4-14(12,13)5-6/h6,10H,1-5H2,(H2,8,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPLHWCCJGRAAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]nicotinamide](/img/structure/B3824158.png)


![2-chloro-N-({[4-(2-furyl)-6-methoxy-1,3,5-triazin-2-yl]amino}carbonyl)benzenesulfonamide](/img/structure/B3824183.png)
![2-butyl-5-(4-isopropylphenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B3824184.png)
![4,6-bis{2-[4-(diethylamino)phenyl]vinyl}-2-pyrimidinamine](/img/structure/B3824185.png)
![4-bromo-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbonothioyl]amino}ethyl)benzamide](/img/structure/B3824207.png)
![4-bromo-N-[2,2,2-trichloro-1-({[(3-nitrophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B3824214.png)
![2,2'-(thioxomethylene)bis[N-(4-chlorophenyl)hydrazinecarbothioamide]](/img/structure/B3824218.png)




